N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide
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Overview
Description
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide is a heterocyclic compound that combines the structural features of imidazole, thiazole, and benzamide
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their diverse biological activities . They have been found to interact with various targets, including protein kinases such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF) receptor families, and serine/threonine kinase Raf .
Mode of Action
For instance, they can inhibit protein kinases, which play crucial roles in cellular signal transduction . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could affect pathways related to cell growth and proliferation, angiogenesis, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (231295 Da) and structure suggest it may have suitable properties for bioavailability .
Result of Action
Imidazo[2,1-b][1,3]thiazole derivatives have shown promising inhibitory activity against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
Some imidazothiazole derivatives have been shown to exhibit growth inhibitory effects on a broad range of human cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the imidazo[2,1-b]thiazole scaffold in the compound may enhance its antitumoral properties . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . This reaction proceeds efficiently in the presence of a base such as potassium tert-butoxide (t-BuOK) and yields the desired imidazo[2,1-b][1,3]thiazole derivatives .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles during their reaction with arylacetylenes in the presence of t-BuOK under mild conditions . This method is advantageous due to its high efficiency and the ability to produce large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide is unique due to its combined structural features of imidazole, thiazole, and benzamide, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-12-4-2-10(3-5-12)13(18)15-8-11-9-17-6-7-20-14(17)16-11/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILFNTYRBWGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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